N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chlorobenzamide
Description
N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chlorobenzamide is a heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core modified with an acetyl group at the 6-position, a cyano group at the 3-position, and a 2-chlorobenzamide substituent at the 2-position. Its synthesis typically involves multi-step reactions, including Gewald reactions for thiophene ring formation and subsequent functionalization . The compound’s CAS number is 1365963-10-5, and it is marketed for research and drug development purposes .
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c1-10(22)21-7-6-11-13(8-19)17(24-15(11)9-21)20-16(23)12-4-2-3-5-14(12)18/h2-5H,6-7,9H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAPKIWSDNFWRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chlorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 422.46 g/mol. The structure features a thieno[2,3-c]pyridine core substituted with an acetyl and cyano group, along with a chlorobenzamide moiety.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes the formation of the thieno[2,3-c]pyridine framework followed by the introduction of the acetyl and cyano groups through various condensation reactions.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In vitro assays have shown its effectiveness against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
These results indicate that the compound has a strong inhibitory effect on Gram-positive bacteria while also showing activity against some Gram-negative strains .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer activity. Preliminary studies have reported that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators .
Case Studies
- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of several benzamide derivatives including this compound. The findings highlighted its superior activity against S. aureus and E. coli compared to other derivatives tested .
- Anticancer Mechanism Investigation : Another research focused on elucidating the anticancer mechanisms of the compound in MCF-7 cells. Results indicated that treatment with the compound resulted in a significant increase in apoptotic cell populations as assessed by flow cytometry and confirmed by Annexin V staining .
Scientific Research Applications
Anticancer Properties
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chlorobenzamide has been identified as a potential inhibitor of the Hedgehog signaling pathway. This pathway plays a critical role in cell proliferation and differentiation. Inhibition of this pathway may lead to apoptosis in tumor cells and suppression of their growth, making this compound a candidate for cancer therapy.
Anti-inflammatory Effects
Preliminary studies indicate that this compound may exhibit anti-inflammatory properties. This could open avenues for therapeutic applications in diseases where inflammation is a significant factor. Further research is needed to explore these potential effects comprehensively.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Thieno[2,3-c]pyridine Core : The initial step involves synthesizing the thieno[2,3-c]pyridine structure through cyclization reactions.
- Introduction of Functional Groups : Subsequent reactions introduce the acetyl and cyano groups along with the chlorobenzamide moiety.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.
Case Study 1: Hedgehog Pathway Inhibition
A study explored the effects of various compounds on the Hedgehog signaling pathway. This compound demonstrated significant inhibition of pathway activity in vitro, leading to reduced cell viability in cancer cell lines.
Case Study 2: Anti-inflammatory Activity
In another investigation focusing on inflammatory responses in vitro, this compound exhibited promising results by reducing pro-inflammatory cytokine release from activated immune cells. This suggests potential therapeutic applications in treating conditions characterized by chronic inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The tetrahydrothieno[2,3-c]pyridine scaffold is a versatile template for drug discovery. Below is a detailed comparison of the target compound with structurally and functionally related derivatives:
Structural Modifications and Substituent Effects
Pharmacological Profiles
- 6-Methyl Derivatives: Compounds like 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide exhibit activity as A1 adenosine receptor allosteric modulators, highlighting the scaffold’s versatility in CNS drug discovery .
- Benzyl-Substituted Analogs : Increased lipophilicity from benzyl groups may enhance blood-brain barrier penetration but reduce aqueous solubility .
Challenges and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
